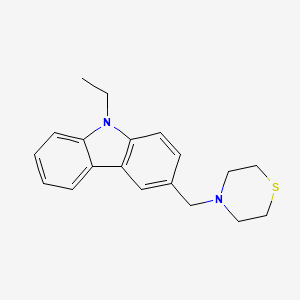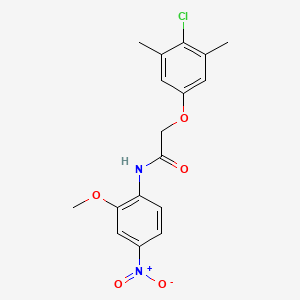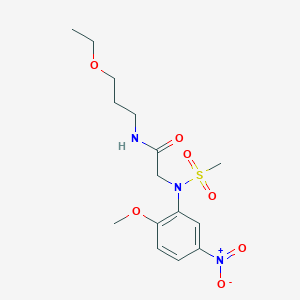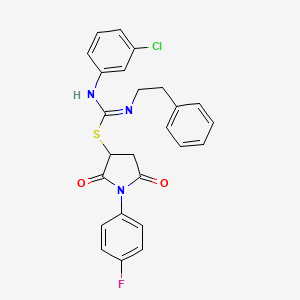![molecular formula C21H34N4O B4974042 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine](/img/structure/B4974042.png)
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine, also known as CBI-NIBP, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience and pharmacology.
Mecanismo De Acción
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine exerts its pharmacological effects by selectively blocking the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking the P2X7 receptor, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine can inhibit the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and reduce the activation of microglia and astrocytes, which are involved in the neuroinflammatory response. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine has also been shown to have neuroprotective effects in various animal models of disease, which may be mediated by its ability to reduce neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine has been shown to have potent and selective antagonistic effects on the P2X7 receptor, with an IC50 value of around 50 nM. It has also been shown to have good pharmacokinetic properties, with a half-life of around 5 hours and good brain penetration. In animal models of disease, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage, and improve behavioral outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its good pharmacokinetic properties, and its ability to cross the blood-brain barrier. However, 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine also has some limitations, including its relatively low solubility in water and its potential off-target effects on other purinergic receptors.
Direcciones Futuras
There are several future directions for research on 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine. One area of interest is to further investigate its mechanism of action and its potential therapeutic applications in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another area of interest is to develop more potent and selective P2X7 receptor antagonists based on the structure of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine, which may have improved pharmacological properties and therapeutic potential. Finally, it would be interesting to investigate the potential role of P2X7 receptor in other physiological and pathological processes, such as cancer, autoimmune diseases, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with isobutylamine. The resulting intermediate is then reacted with cyclohexylmagnesium bromide to form the final product. The overall yield of the synthesis is around 30-40%, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine has been widely used in scientific research, particularly in the field of neuroscience and pharmacology. It has been shown to have potent and selective antagonistic effects on the P2X7 receptor, which is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. 5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isobutyl-2-pyridinamine has also been used as a tool compound to investigate the role of P2X7 receptor in various animal models of disease, such as multiple sclerosis, Alzheimer's disease, and chronic pain.
Propiedades
IUPAC Name |
(4-cyclohexyl-1,4-diazepan-1-yl)-[6-(2-methylpropylamino)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O/c1-17(2)15-22-20-10-9-18(16-23-20)21(26)25-12-6-11-24(13-14-25)19-7-4-3-5-8-19/h9-10,16-17,19H,3-8,11-15H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUITOQPTJHQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexyl-1,4-diazepan-1-yl)-[6-(2-methylpropylamino)pyridin-3-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[6-(isopropylthio)hexyl]oxy}-3-methoxybenzene](/img/structure/B4973969.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(4-nitrobenzoyl)amino]hexopyranose](/img/structure/B4973978.png)


![4-(10-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B4973993.png)
![5-{[(4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4973997.png)
![5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974003.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide 1-oxide](/img/structure/B4974026.png)

![5-bromo-2-chloro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4974056.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4974063.png)

![N-benzyl-N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B4974073.png)